molecular formula C40H50 B8527085 2,9-Dinonylpentacene CAS No. 503603-28-9

2,9-Dinonylpentacene

Cat. No.: B8527085
CAS No.: 503603-28-9
M. Wt: 530.8 g/mol
InChI Key: VWNWJONOGVHTAJ-UHFFFAOYSA-N
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Description

2,9-Dinonylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene rings. The compound features two nonyl (C₉H₁₉) alkyl chains substituted at the 2- and 9-positions of the pentacene backbone. These alkyl chains enhance solubility in organic solvents (e.g., toluene, chloroform) compared to unsubstituted pentacene, which is notoriously insoluble, thereby improving processability for applications in organic electronics such as organic field-effect transistors (OFETs) and photovoltaics (OPVs) .

Properties

CAS No.

503603-28-9

Molecular Formula

C40H50

Molecular Weight

530.8 g/mol

IUPAC Name

2,9-di(nonyl)pentacene

InChI

InChI=1S/C40H50/c1-3-5-7-9-11-13-15-17-31-19-21-33-25-37-30-40-28-36-24-32(18-16-14-12-10-8-6-4-2)20-22-34(36)26-38(40)29-39(37)27-35(33)23-31/h19-30H,3-18H2,1-2H3

InChI Key

VWNWJONOGVHTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCCCCC)C=C3C=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

6,13-Difluoropentacene

Structural Differences: 6,13-Difluoropentacene substitutes fluorine atoms at the 6- and 13-positions instead of alkyl chains. Fluorine’s electron-withdrawing nature lowers the HOMO (highest occupied molecular orbital) energy level, enhancing oxidative stability compared to alkylated derivatives . However, the reduced solubility of fluorinated pentacenes necessitates high-temperature processing, unlike alkylated derivatives like 2,9-Dinonylpentacene, which are solution-processable . Applications: Fluorinated pentacenes are favored in environments requiring air stability, whereas alkylated versions prioritize solution-based fabrication.

Dibenzo[a,l]pentacene

Structural Differences: Dibenzo[a,l]pentacene incorporates two additional benzene rings fused to the pentacene core, extending conjugation. This contrasts with this compound’s alkyl-modified structure . Electronic Properties: The extended π-system in dibenzo-pentacene reduces the bandgap, shifting absorption spectra to longer wavelengths. This makes it suitable for near-infrared (NIR) optoelectronics. However, its solubility is poor without substituents, unlike the nonyl groups in this compound, which enable solution processing . Charge Mobility: Dibenzo-pentacene may exhibit higher intrinsic charge carrier mobility due to enhanced π-orbital overlap, but thin-film performance depends on crystallinity, which alkyl chains can disrupt.

Data Table: Comparative Properties of Pentacene Derivatives

Property This compound 6,13-Difluoropentacene Dibenzo[a,l]pentacene
Substituents Nonyl (C₉H₁₉) at 2,9 Fluorine at 6,13 Benzene rings fused at 1,2:8,9
Solubility High (in organic solvents) Low Very low
HOMO-LUMO Gap (eV) ~3.1 (estimated) ~3.4 (reported) ~2.8 (calculated)
Charge Mobility Moderate (~0.1–1 cm²/Vs) Moderate (~0.5–2 cm²/Vs) High (>2 cm²/Vs, theoretical)
Processing Solution-based Thermal evaporation Limited to vacuum deposition
Air Stability Moderate High Low

Key Research Findings

  • Alkylated vs. Fluorinated Derivatives: Alkyl chains (e.g., nonyl) prioritize solubility and processability, while fluorine enhances stability but sacrifices solution processability .
  • Conjugation Extension : Dibenzo-pentacene’s fused rings improve optical properties for NIR applications but require structural modifications for practical use .
  • Trade-offs in Design : Substitution patterns dictate a balance between electronic performance (mobility, bandgap) and manufacturability (solubility, film morphology).

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